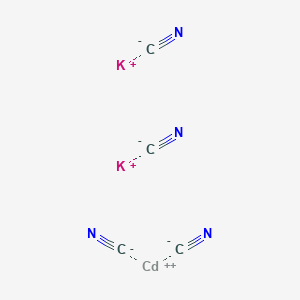

Dipotassium;cadmium(2+);tetracyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

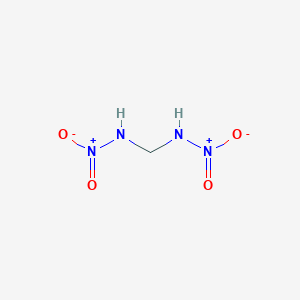

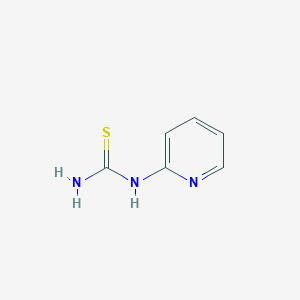

The synthesis of cadmium cyanide complexes often involves reactions of cadmium(II) salts with cyanide sources in the presence of coordinating ligands or solvents. For instance, cadmium(II) complexes with heterocyclic thiones are prepared by reacting cadmium(II) cyanide with various thiones, indicating a method for synthesizing complexes similar to "Dipotassium;cadmium(2+);tetracyanide" under specific conditions (Isab, Wazeer, & Ashraf, 2009).

Molecular Structure Analysis

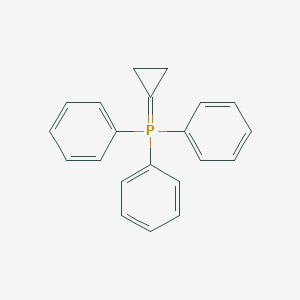

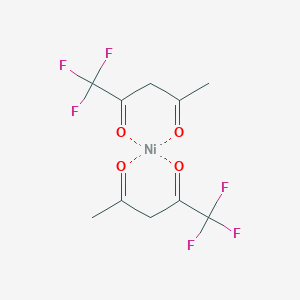

Cadmium cyanide complexes often exhibit diverse molecular structures, determined by the coordination environment of the cadmium(II) ion and the ligands involved. For example, cadmium complexes containing discrete tetrakis-(carboxylato)-bridged dimetal cores demonstrate the versatility in cadmium coordination chemistry, suggesting the potential structural diversity of "Dipotassium;cadmium(2+);tetracyanide" as well (Li & Mak, 1995).

Chemical Reactions and Properties

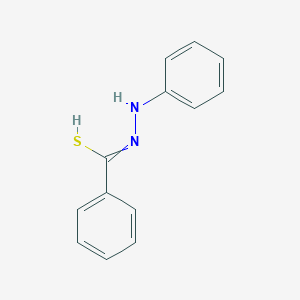

Cadmium cyanide complexes with heterocyclic thiones show that sulfur coordination to cadmium(II) influences the chemical reactivity and properties of these complexes. This suggests that "Dipotassium;cadmium(2+);tetracyanide" may also exhibit unique reactivity patterns and chemical properties based on its cyanide and cadmium content (Isab, Wazeer, & Ashraf, 2009).

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

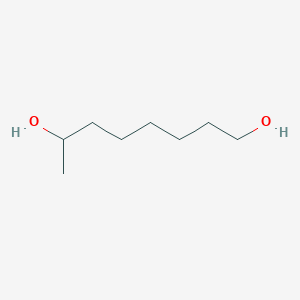

Phosphate application can reduce cadmium extractability and uptake by plants in contaminated soils. Dipotassium phosphate (K2HPO4) has been shown to significantly decrease cadmium concentrations in rice when used as a fertilizer in cadmium-contaminated paddy soil, suggesting a potential application in environmental remediation and agricultural management to reduce heavy metal uptake by crops (Lee et al., 2016).

Chemical Sensing and Detection

Cadmium(II) complexes have been explored for their structural and application properties, including as sensors for cadmium ions in environmental and health product samples. A study demonstrated the use of tetrakis(4-nitrophenyl)porphyrin as a highly selective fluorescent probe for monitoring cadmium ions, showcasing the potential of cadmium-related compounds in the development of sensitive detection methods for toxic metals (Khani et al., 2016).

Material Science

Research on cadmium-containing compounds extends to material science, where cadmium sulphide thin films have been explored for their utility in solid-state devices like photoconductive and solar cells. A simple, low-cost method for depositing cadmium sulphide thin films by the dip technique has been reported, indicating the role of cadmium compounds in advancing materials for electronic applications (Karanjai & Dasgupta, 1986).

Analytical Chemistry

Cadmium complexes have been utilized in analytical chemistry for the spectrophotometric determination of cadmium, highlighting their importance in developing methods for the precise measurement of metal ions in various samples. For example, a solvent extraction and spectrophotometric determination method using 2, 2'-dipyridyl-2-quinolylhydrazone for cadmium has been reported, underscoring the utility of cadmium compounds in analytical methodologies (Otomo et al., 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

dipotassium;cadmium(2+);tetracyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFARPFBUUDQLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CdK2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipotassium;cadmium(2+);tetracyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.